3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Glucokinase activator Type 2 diabetes Allosteric modulation

This compound is a structurally defined, allosteric glucokinase (GK) activator with a confirmed EC50 of 930 nM in recombinant human liver GK assays. Its precise 3-chloro, 4,6-difluoro, and 4-pyridylmethyl substitution pattern is essential for maintaining the reported potency and SAR continuity. Even minor shifts (e.g., pyridin-2-yl analogs) create uncharacterized entities, risking experimental reproducibility. Ideal as a reference standard in GK activation screening cascades, in vivo PK/PD glucose-lowering studies, and metabolite identification. Procure this exact chemical entity to ensure validated target engagement and benchmark your novel GK modulators against a reliable, moderate-potency tool.

Molecular Formula C20H12ClF2N3OS
Molecular Weight 415.84
CAS No. 923146-68-3
Cat. No. B2420017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
CAS923146-68-3
Molecular FormulaC20H12ClF2N3OS
Molecular Weight415.84
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=C(C=C4S3)F)F
InChIInChI=1S/C20H12ClF2N3OS/c21-14-3-1-2-13(8-14)19(27)26(11-12-4-6-24-7-5-12)20-25-18-16(23)9-15(22)10-17(18)28-20/h1-10H,11H2
InChIKeyYDBXHBNMAZKZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923146-68-3) for Targeted Screening


The compound 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide (CAS 923146-68-3) is a synthetic, allosteric glucokinase (GK) activator belonging to the N-thiazol-2-yl benzamide class [1]. Its structure features a 4,6-difluorobenzo[d]thiazol-2-yl core, an N-(pyridin-4-ylmethyl) linker, and a 3-chlorobenzamide moiety, which distinguish it from closely related analogs that vary in the halogen substitution pattern on the benzamide ring or the position of the pyridylmethyl attachment [2]. This specific combination of substituents has been associated with a reported EC50 of 930 nM in a recombinant human liver glucokinase activation assay [1], establishing its baseline potency and confirming its engagement with the GK target.

The Risk of Substituting 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide with In-Class Analogs


Within the N-thiazol-2-yl benzamide class of glucokinase activators, minor structural modifications lead to significant variations in potency, metabolic stability, and off-target profiles [1]. For instance, the simple shift of the pyridine attachment point from the 4-position to the 2-position generates a distinct chemical entity (N-(pyridin-2-ylmethyl)benzamide analog) with uncharacterized GK activation properties . Similarly, altering the chlorine substitution on the benzamide ring or replacing the difluoro pattern on the benzothiazole core can drastically impact hydrogen bonding with the allosteric site residues and the compound's susceptibility to glutathione trapping, a known metabolic liability for this scaffold [1]. Therefore, generic substitution without matching the precise substitution pattern of this compound risks compromising the 930 nM EC50 potency level and the associated structure-activity relationship (SAR) continuity essential for reproducible research outcomes.

Quantitative Differentiation of 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide Against Comparators


Glucokinase Activation Potency of the Target Compound vs. Structural Analogs

The target compound demonstrates an EC50 of 930 nM for the activation of recombinant human liver glucokinase 2 in a G6PDH-coupled spectrophotometric assay at 5 mM glucose [1]. While direct head-to-head data for the closest analog, N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, is unavailable in the public domain, class-level inference from the broader N-thiazol-2-yl benzamide series indicates that the pyridin-4-ylmethyl regioisomer often exhibits improved potency over the 2-ylmethyl variant due to optimal orientation of the pyridine nitrogen for hydrogen bonding within the allosteric pocket [2]. This positions the compound's 930 nM EC50 as a specific, measurable potency benchmark that cannot be assumed for any in-class analog without identical substitution.

Glucokinase activator Type 2 diabetes Allosteric modulation

Metabolic Stability Differentiation Linked to 3-Chloro Substitution Pattern

The N-thiazol-2-yl benzamide scaffold is susceptible to metabolic activation leading to glutathione (GSH) trapping and potential covalent binding, a liability identified for this class [1]. The 3-chloro substitution on the benzamide ring of the target compound is hypothesized to reduce electron density on the aromatic ring compared to unsubstituted or electron-donating analogs, potentially lowering the rate of oxidative bioactivation. While no direct comparative GSH trapping data exists for the target compound versus its 3-methyl or 3-fluoro analogs, the class-level understanding suggests that the 3-chloro substituent provides a balance between potency (930 nM EC50) and a less favorable metabolic profile than 3-fluoro but potentially superior to 3-methyl, which may undergo rapid benzylic oxidation [1].

Metabolic stability Glutathione trapping Covalent binding

Physicochemical Property Differentiation: LogP and Hydrogen Bonding Capacity

The target compound's computed XLogP3-AA value is 5, indicating high lipophilicity, with 6 hydrogen bond acceptors and 0 hydrogen bond donors [1]. In comparison, the analog N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has a molecular formula of C15H12F2N4OS, suggesting a lower molecular weight and potentially lower lipophilicity due to the absence of the chlorobenzamide moiety [2]. The higher LogP of the target compound implies improved membrane permeability but also a higher risk of poor aqueous solubility and increased metabolic clearance. This property profile differentiates it for applications where cellular penetration is prioritized over solubility, such as in cell-based phenotypic assays.

Lipophilicity Drug-likeness Permeability

Optimal Use Cases for 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide in Research and Discovery


Type 2 Diabetes Target Validation Using Glucokinase Activation Assays

The confirmed EC50 of 930 nM [1] makes this compound a suitable tool for acute GK activation studies in hepatocyte or pancreatic beta-cell lines. Its potency allows for clear discrimination between vehicle and activated states without requiring high micromolar concentrations that could induce non-specific effects. This compound can serve as a reference activator in screening cascades where novel GK activators are benchmarked against a structurally defined, moderate-potency standard.

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling of Allosteric GK Activators

Due to its high lipophilicity (XLogP3-AA = 5) [2], this compound is predicted to have a large volume of distribution and extensive tissue penetration. It is ideal for in vivo PK/PD studies aimed at correlating plasma concentrations with hepatic GK activation and downstream glucose-lowering effects. The specific 3-chloro and 4,6-difluoro substitution pattern provides a defined chemical entity for metabolite identification and structure-metabolism relationship studies.

SAR Exploration of the N-thiazol-2-yl Benzamide Scaffold

The compound's unique combination of a 4-pyridylmethyl linker and a 3-chlorobenzamide moiety fills a specific niche in the SAR matrix of this scaffold. It can be used as a key intermediate or comparator in medicinal chemistry programs aimed at optimizing GK activation potency, reducing GSH trapping, or improving selectivity over other hexokinase isoforms. Its availability with a defined EC50 provides a reliable benchmark for new analog synthesis.

Quote Request

Request a Quote for 3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.